1-Methyl-1,4-diazocane
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Overview
Description
1-Methyl-1,4-diazocane, also known as 1-Methylhomopiperazine, is a heterocyclic organic compound with the molecular formula C6H14N2. It is a derivative of homopiperazine, where a methyl group is attached to the nitrogen atom in the 1-position.
Preparation Methods
1-Methyl-1,4-diazocane can be synthesized through several synthetic routes. One common method involves the reaction of homopiperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
1-Methyl-1,4-diazocane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-Methyl-1,4-diazocane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-diazocane involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action. These complexes can interfere with metal-dependent enzymes and processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1,4-diazocane can be compared with other similar compounds, such as piperazine, 1,4-diazepane, and 1,5-diazocane. These compounds share structural similarities but differ in their chemical properties and applications:
Piperazine: A widely used compound in pharmaceuticals, known for its anthelmintic properties.
1,4-Diazepane: Similar to this compound but lacks the methyl group.
1,5-Diazocane: A larger ring structure compared to this compound, used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its methyl substitution, which imparts distinct chemical properties and reactivity, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-methyl-1,4-diazocane |
InChI |
InChI=1S/C7H16N2/c1-9-6-3-2-4-8-5-7-9/h8H,2-7H2,1H3 |
InChI Key |
PAAPABZWHJCWPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCNCC1 |
Origin of Product |
United States |
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